molecular formula C19H17NO4 B5007028 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5007028
M. Wt: 323.3 g/mol
InChI Key: HCZLIWIDIICWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a complex structure that includes both aromatic and non-aromatic rings. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone derivative in the presence of a base. This reaction forms a chalcone intermediate, which can then undergo cyclization and further functionalization to yield the desired pyrrol-2-one compound.

Reaction Conditions:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic Substitution Reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products

    Oxidation Products: Ketones or aldehydes

    Reduction Products: Alcohols

    Substitution Products: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of new drugs. Its structure allows it to interact with biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in material science, where it can contribute to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-3-hydroxy-1-phenyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-methyl-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one stands out due to the presence of both methoxy and phenyl groups, which can enhance its reactivity and interaction with biological targets. The methoxy group can increase the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(21)16-17(13-6-4-3-5-7-13)20(19(23)18(16)22)14-8-10-15(24-2)11-9-14/h3-11,17,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZLIWIDIICWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.